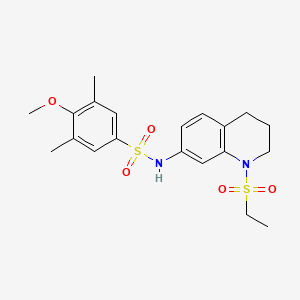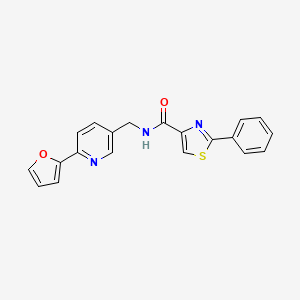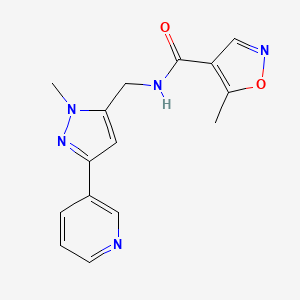
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic organic compound. This molecule is characterized by its unique structure, combining a tetrahydroquinoline core with an ethylsulfonyl and methoxy-dimethylbenzenesulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves multiple steps:
Starting Materials: : The synthesis usually begins with commercially available 1,2,3,4-tetrahydroquinoline and 4-methoxy-3,5-dimethylbenzenesulfonamide.
Step 1: : Alkylation of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Step 2: : Coupling of the resulting intermediate with 4-methoxy-3,5-dimethylbenzenesulfonamide under conditions like heating with an appropriate solvent (e.g., dimethylformamide) and catalysts.
Industrial Production Methods
Industrial-scale synthesis employs similar steps, optimized for higher yields and purity. Catalysts, reaction temperatures, and solvents are carefully controlled to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation reactions at the tetrahydroquinoline ring.
Reduction: : Reduction can target the sulfonyl group, converting it into sulfoxide or sulfide.
Substitution: : Possible at positions on the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Requires nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of quinoline N-oxides.
Reduction: : Sulfoxides and sulfides.
Substitution: : A variety of substituted quinoline and aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has found diverse applications in scientific research, including:
Chemistry
Catalysis: : Potential use as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Employed as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: : Investigation of its bioactivity, potentially as an inhibitor of specific enzymes or receptors.
Drug Development: : Screening for antimicrobial, antiviral, or anti-inflammatory properties.
Industry
Material Science: : Exploration in the design of novel materials with specific electronic or optical properties.
Agriculture: : Potential use as a component in the development of agrochemicals.
Wirkmechanismus
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide exerts its effects involves interaction with molecular targets. These targets could include:
Enzymes: : Inhibition or activation of enzymes involved in biochemical pathways.
Receptors: : Binding to specific receptors, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
When compared with other compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide showcases unique properties:
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Uniqueness
Ethylsulfonyl Group: : Provides specific steric and electronic effects.
Tetrahydroquinoline Core: : Enhances its bioactivity and potential interactions.
This compound, through its distinct structure and functional groups, offers a plethora of applications in scientific research and industrial settings.
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVQKYJASPVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2777538.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride](/img/structure/B2777541.png)
![6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777543.png)


![8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)

![3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777552.png)
![3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2777554.png)




